molecular formula C10H12OS B13651101 1-(Methylthio)-3-phenylpropan-2-one

1-(Methylthio)-3-phenylpropan-2-one

Cat. No.: B13651101
M. Wt: 180.27 g/mol
InChI Key: GCQCFDXXDHSNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylthio)-3-phenylpropan-2-one is an organic compound with the molecular formula C10H12OS It is a ketone with a phenyl group and a methylthio group attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methylthio)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-2-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)-3-phenylpropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylthio)-3-phenylpropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylthio)-2-phenylpropan-1-one
  • 1-(Methylthio)-3-phenylbutan-2-one
  • 1-(Methylthio)-3-(4-methylphenyl)propan-2-one

Uniqueness

1-(Methylthio)-3-phenylpropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-methylsulfanyl-3-phenylpropan-2-one

InChI

InChI=1S/C10H12OS/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

GCQCFDXXDHSNST-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.